molecular formula C10H10Cl2N2O2 B1463562 Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride CAS No. 1258639-80-3

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride

Cat. No.: B1463562
CAS No.: 1258639-80-3
M. Wt: 261.1 g/mol
InChI Key: WCFZWRUZTGXKPL-UHFFFAOYSA-N
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Description

Structural identity and IUPAC nomenclature

The structural identity of this compound is defined by its complex heterocyclic architecture and specific substitution pattern. According to standardized chemical databases, the compound possesses the molecular formula C10H9ClN2O2 for the base structure, with an additional hydrochloride component that forms the salt. The molecular weight of the base compound is calculated to be 224.64 grams per mole, reflecting the combined mass contributions of the carbon, hydrogen, chlorine, nitrogen, and oxygen atoms that constitute its molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of all substituents relative to the fused ring system.

The three-dimensional structural configuration of the compound can be described through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier format. The Simplified Molecular Input Line Entry System notation for the compound is recorded as COC(=O)C1=CC=CN2C1=NC(=C2)CCl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier representation, InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13/h2-4,6H,5H2,1H3, offers a standardized format for representing the compound's structure in computational databases and chemical informatics applications. These structural descriptors enable precise identification and computational modeling of the compound across various research platforms.

Structural Parameter Value
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
PubChem Compound Identifier 16228681
Simplified Molecular Input Line Entry System COC(=O)C1=CC=CN2C1=NC(=C2)CCl
International Chemical Identifier Key NSPJKKRBWJCDTM-UHFFFAOYSA-N

The imidazo[1,2-a]pyridine core structure of this compound represents a specific fusion pattern where the imidazole ring is attached to the pyridine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridine. This particular fusion pattern distinguishes it from other imidazopyridine isomers and contributes to its unique chemical and biological properties. The chloromethyl substituent at position 2 of the imidazole ring introduces an electrophilic center that can participate in various chemical reactions, while the methyl carboxylate group at position 8 of the pyridine ring provides both hydrophobic character and potential for further chemical modification through ester hydrolysis or transesterification reactions.

Historical context in heterocyclic chemistry research

The development of imidazo[1,2-a]pyridine chemistry has evolved significantly over the past several decades, with substantial contributions to understanding both synthetic methodologies and biological applications. Historical research into these heterocyclic systems began with fundamental studies of condensation reactions between alpha-haloketones and 2-aminopyridines, which established the foundational synthetic approaches that continue to influence contemporary methodologies. Early investigations focused primarily on understanding the basic chemical reactivity patterns and developing reliable synthetic routes for accessing these privileged scaffolds. The recognition of imidazo[1,2-a]pyridines as "drug prejudice" scaffolds emerged from systematic studies that revealed their wide range of applications in medicinal chemistry and their structural similarities to biologically important natural products.

Significant advances in the synthesis of imidazo[1,2-a]pyridine derivatives occurred through the development of multicomponent reactions, oxidative coupling strategies, and tandem reaction sequences that enabled more efficient access to structurally diverse analogs. The introduction of continuous flow synthesis methodologies represented a particularly important milestone in the field, as demonstrated by pioneering work that established the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This technological advancement addressed longstanding challenges associated with traditional batch synthesis methods, including slow reaction times, harsh reaction conditions, and difficulties in scaling up production for pharmaceutical applications.

The historical development of synthetic methodologies for compounds like this compound has been shaped by continuous efforts to overcome limitations associated with conventional synthetic approaches. Traditional methods often required multiple steps, extensive purification procedures, and the use of harsh reaction conditions that limited their practical applicability. Research groups have systematically addressed these challenges through the development of more efficient catalytic systems, improved reaction conditions, and innovative synthetic strategies that enable direct access to target compounds from readily available starting materials. Contemporary synthetic approaches have incorporated metal-free methodologies, environmentally benign reaction conditions, and automated synthesis platforms that enhance both the efficiency and sustainability of heterocyclic compound preparation.

Historical Development Period Key Advances Representative Methodologies
Early Foundational Research Basic condensation reactions Alpha-haloketone with 2-aminopyridine
Mechanistic Understanding Multicomponent reactions Three-component coupling with copper catalysis
Modern Synthetic Innovation Continuous flow synthesis Automated microreactor-based processes
Contemporary Approaches Metal-free methodologies Environmentally sustainable protocols

Pharmacophoric significance in medicinal chemistry frameworks

The pharmacophoric significance of this compound stems from its structural relationship to established therapeutic agents and its potential for interaction with diverse biological targets. The imidazo[1,2-a]pyridine scaffold has been recognized as a privileged structure in medicinal chemistry due to its presence in numerous commercially available drugs and its ability to serve as a versatile platform for drug discovery efforts. This compound class has demonstrated efficacy across multiple therapeutic areas, including treatments for sleep disorders, cardiovascular conditions, and gastric acid-related diseases, highlighting the broad pharmacological potential of the core heterocyclic framework.

The specific structural features of this compound contribute to its potential pharmacological activity through several mechanisms. The chloromethyl substituent at position 2 provides an electrophilic site that can participate in covalent interactions with nucleophilic residues in target proteins, potentially leading to selective enzyme inhibition or receptor modulation. The carboxylate ester functionality at position 8 can undergo metabolic transformation to generate the corresponding carboxylic acid, which may enhance water solubility and facilitate interactions with charged residues in biological targets. Additionally, the overall molecular architecture provides opportunities for hydrogen bonding interactions, hydrophobic contacts, and pi-pi stacking interactions that are crucial for binding affinity and selectivity.

Research into the biological activities of imidazo[1,2-a]pyridine derivatives has revealed their potential as inhibitors of various enzyme systems, including cholinesterases that are relevant to neurodegenerative disease treatment. The heterocyclic framework provides an appropriate molecular size and shape for occupying enzyme active sites, while the specific substitution pattern can be optimized to enhance binding affinity and selectivity. The compound's structural features also suggest potential applications in areas such as antimicrobial therapy, where the imidazopyridine scaffold has demonstrated activity against various pathogenic organisms. The pharmacophoric elements present in this compound, including the basic nitrogen atoms, the aromatic ring system, and the functional group substitutions, collectively contribute to its potential for biological activity and therapeutic application.

Pharmacophoric Element Structural Feature Potential Biological Interaction
Basic Nitrogen Centers Imidazole and Pyridine Nitrogens Hydrogen bonding and ionic interactions
Electrophilic Center Chloromethyl Group Covalent modification of target proteins
Aromatic System Fused Bicyclic Structure Pi-pi stacking and hydrophobic interactions
Ester Functionality Methyl Carboxylate Metabolic activation and solubility modulation

The mechanism of action potential for this compound involves interactions with biological targets through multiple molecular recognition events. The compound's ability to adopt specific conformations that complement target binding sites, combined with its diverse array of functional groups capable of forming intermolecular interactions, positions it as a promising candidate for medicinal chemistry optimization. Studies on related compounds have demonstrated that modifications at different positions of the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity, providing valuable structure-activity relationship information for future drug development efforts. The compound's pharmacophoric significance is further enhanced by its potential for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of analogs with improved pharmacological properties.

Properties

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZWRUZTGXKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-80-3
Record name methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride
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Biological Activity

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a compound that belongs to the imidazopyridine class, known for its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight : 224.64 g/mol
  • SMILES : COC(=O)C1=CC=CN2C1=NC(=C2)CCl
  • InChI Key : NSPJKKRBWJCDTM-UHFFFAOYSA-N

The compound features a chloromethyl group attached to an imidazo[1,2-a]pyridine scaffold, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, the compound's structural similarity to other active imidazopyridines suggests it may exhibit similar properties. Research indicates that imidazopyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and others .

A study focusing on related compounds demonstrated that certain derivatives had IC50_{50} values as low as 4.40 µM against cancer cells, indicating potent anticancer activity . This suggests that this compound may also possess similar efficacy.

Antimicrobial Activity

Imidazopyridine derivatives are noted for their antibacterial and antifungal properties. The biological activity profile of this class includes effectiveness against various Gram-positive and Gram-negative bacteria. For example, compounds within this category have shown minimum inhibitory concentrations (MICs) in the range of 50 µM against E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The SAR of imidazopyridine derivatives indicates that modifications to the imidazo ring or substituents significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological potency. This relationship underscores the importance of chemical modifications in developing new therapeutic agents .

Study on Antitumor Activity

In a recent investigation into novel heterocyclic compounds related to imidazopyridines, researchers evaluated their effects on cancer cell lines. Compounds derived from similar scaffolds were tested for their ability to inhibit VEGFR-2 enzymatic activity, crucial for tumor growth and metastasis. The study found significant increases in DNA fragmentation in treated cells compared to controls, suggesting a mechanism for inducing apoptosis .

Pharmacological Review

A comprehensive review of imidazopyridine derivatives has documented their wide-ranging pharmacological activities, including anticonvulsant, anti-inflammatory, and antiviral effects . These findings indicate that this compound could potentially be developed into a multi-target therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its imidazole ring structure is particularly relevant for developing pharmaceuticals that target specific biological pathways.

Case Studies :

  • Antimicrobial Agents : Research has indicated that derivatives of imidazo[1,2-a]pyridine may exhibit antimicrobial properties. The chloromethyl group can facilitate further functionalization, enhancing biological activity.
  • Anticancer Research : Some studies have explored the use of imidazole derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through various mechanisms.

Biochemical Applications

The compound's reactivity allows it to be used in biochemical assays and as a reagent in synthetic pathways. Its ability to modify biomolecules can be harnessed for studying enzyme interactions and protein functionalities.

Research Insights :

  • Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme inhibition mechanisms, particularly those involving nucleophilic attack on electrophilic centers.
  • Labeling and Detection : Its reactive chloromethyl group can be employed for labeling biomolecules, aiding in detection methods such as fluorescence microscopy.

Material Science

In material science, this compound can serve as a building block for creating novel polymers and materials with specific properties.

Applications :

  • Polymer Synthesis : The compound can be incorporated into polymer chains to impart specific functionalities or enhance mechanical properties.
  • Nanotechnology : Research is ongoing into its potential use in creating nanostructures for drug delivery systems or sensors.

Comparative Data Table

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agents, anticancer researchPotential for bioactivity enhancement
Biochemical ApplicationsEnzyme inhibition studiesUseful for studying enzyme interactions
Material SciencePolymer synthesis, nanotechnologyEnhances mechanical properties of materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Compound 1 : 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate (CAS: JT-7928)
  • Structure : Chloromethyl at position 2, methyl at position 8, hydrochloride hydrate.
  • Molecular Formula : C9H9ClN2·ClH·H2O
  • Key Differences : Lacks the carboxylate ester; methyl group at position 8 reduces polarity.
  • Applications : Used in drug discovery for its reactive chloromethyl group, enabling alkylation in target molecules .
Compound 2 : 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride (CID 57721344)
  • Structure : Methoxy (-OCH3) at position 7, carboxylic acid (-COOH) at position 6.
  • Molecular Formula : C9H8N2O3·HCl
  • Key Differences : Carboxylic acid increases hydrophilicity compared to the methyl ester; methoxy group enhances metabolic stability.
  • Applications: Potential precursor for prodrugs due to acid functionality .
Compound 3 : Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Structure: Ethyl ester at position 2, amino (-NH2) at position 8, bromo (-Br) at position 4.
  • Molecular Formula : C11H12BrN3O2
  • Key Differences: Bromine enhances electrophilic reactivity; amino group enables conjugation.
  • Applications : Intermediate in cyclin-dependent kinase (CDK) inhibitors and antiviral agents .

Functional Group and Reactivity Comparisons

Compound Position 2 Position 8 Reactivity Applications
Target Compound Chloromethyl Methyl ester Alkylation via -CH2Cl; ester hydrolysis Drug intermediates
Compound 1 Chloromethyl Methyl Alkylation only Scaffold for kinase inhibitors
Compound 2 - Carboxylic acid Acid-base reactions Prodrug synthesis
Compound 3 Ethyl ester Amino Nucleophilic substitution (Br site) CDK inhibitors, anticonvulsants

Market and Availability Trends

  • Compound 1 : Available from Combi-Blocks Inc. at 95% purity, priced competitively for research use .
  • Compound 3 : Ethyl ester derivatives are widely synthesized due to versatility in medicinal chemistry .

Research Findings and Industrial Relevance

  • Synthetic Utility : The chloromethyl group in the target compound facilitates cross-coupling reactions, critical for diversifying imidazo[1,2-a]pyridine libraries .
  • Biological Activity : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., esters, halogens) show enhanced binding to kinase active sites .
  • Safety: Chloromethyl derivatives require careful handling due to alkylation hazards, as noted in safety data sheets (SDS) for similar compounds .

Preparation Methods

Multi-Step Synthesis from 2-Aminopyridine Precursors

One robust approach involves a multi-step sequence starting from 2-aminopyridine derivatives, proceeding through amidation, cyclization, and halomethylation steps:

Step Description Reagents & Conditions Outcome
1 Formation of imidazo[1,2-a]pyridine core Condensation of 2-aminopyridine with α-haloketones or aldehydes under reflux in ethanol or dichloromethane Formation of imidazo[1,2-a]pyridine scaffold
2 Introduction of carboxylate ester at 8-position Esterification using methyl chloroformate or via hydrolysis followed by methylation Methyl 8-carboxylate derivative
3 Chloromethylation at 2-position Reaction with chloromethylating agents (e.g., chloromethyl methyl ether or formaldehyde + HCl) under acidic conditions Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate
4 Formation of hydrochloride salt Treatment with HCl in ether or aqueous solution, followed by filtration and drying This compound

This approach is supported by patent WO2018008929A1, which describes similar synthetic sequences involving esterification, amidation, and subsequent functionalization steps with careful control of reaction temperature (e.g., heating at 120°C for 2 hours) and purification by extraction and crystallization.

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

A more recent and environmentally friendly method involves:

This method achieves high yields (up to 82%) with short reaction times and mild conditions, making it suitable for rapid generation of imidazo[1,2-a]pyridine derivatives.

While this method is efficient for the core imidazo[1,2-a]pyridine formation, chloromethylation would require a subsequent step under controlled acidic conditions.

Metal-Free Direct Synthesis Using Base-Mediated Intramolecular Amidation

Recent advances have demonstrated metal-free protocols for direct synthesis of imidazo[1,2-a]pyridines involving:

  • Potassium hydroxide-mediated intramolecular amidation at ambient temperature.
  • Subsequent functionalization steps to introduce substituents such as chloromethyl groups.
  • Acidic workup to obtain the final hydrochloride salt.

These protocols are mild, efficient, and environmentally benign, avoiding the use of heavy metals or harsh reagents.

Reaction Conditions and Purification Details

Parameter Typical Conditions Notes
Solvent Ethanol, dichloromethane, toluene, or solvent-free (microwave) Choice depends on step; solvent-free preferred for green chemistry
Temperature Room temperature to 120°C Heating often required for cyclization and esterification
Reaction Time 2 hours to 22 hours Varies with step and method; microwave reduces time significantly
Workup Extraction with ethyl acetate, washing with aqueous sodium chloride, drying over anhydrous sodium sulfate Ensures removal of impurities and isolation of product
Purification Filtration, crystallization, drying under reduced pressure Yields high purity product, often as white solid

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Multi-step esterification and chloromethylation Traditional approach with controlled steps and purification High yield (~85%), well-established Longer reaction times, multiple purification steps
Solvent- and catalyst-free microwave synthesis Rapid core formation under green conditions Short reaction time, eco-friendly Chloromethylation requires additional steps
Metal-free base-mediated amidation Mild, metal-free, environmentally benign Avoids metals, mild conditions May require careful control of pH and temperature

Research Findings and Mechanistic Insights

  • The imidazo[1,2-a]pyridine core is typically formed by nucleophilic attack of the amino group on an aldehyde or α-haloketone, followed by cyclization.
  • Chloromethylation involves electrophilic substitution at the 2-position, often via chloromethyl ethers or formaldehyde-HCl complexes.
  • The formation of the hydrochloride salt stabilizes the compound and improves its solubility for further applications.
  • Microwave-assisted methods provide energy-efficient activation , reducing reaction times while maintaining yields.
  • Metal-free base-mediated reactions proceed via intramolecular amidation and subsequent substitution steps, offering greener alternatives.

Q & A

Q. What are the common synthetic routes for Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1 : Condensation of 2-aminopyridine derivatives with aldehydes (e.g., 4-methylbenzaldehyde) under acidic conditions (e.g., acetic acid) to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Chloromethylation at the 2-position using chlorinating agents (e.g., ClCH₂OCH₃) under controlled temperatures (40–60°C) to introduce the chloromethyl group .
  • Step 3 : Esterification at the 8-position via carboxylation or direct methylation with methanol/HCl to form the methyl ester, followed by hydrochloride salt formation . Key variables : Catalyst choice (e.g., transition metals), solvent polarity, and reaction time significantly impact purity (>90% achievable with optimized reflux conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at ~4.5–5.0 ppm (¹H), while the methyl ester (COOCH₃) shows a peak at ~3.8 ppm. Aromatic protons in the imidazo-pyridine ring resonate between 7.0–8.5 ppm .
  • HRMS : Molecular ion peaks at m/z ~283.05 (free base) and ~319.50 (hydrochloride) confirm the molecular formula C₁₀H₁₀ClN₂O₂·HCl .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O ester) and ~750 cm⁻¹ (C-Cl stretch) .

Q. What are the key functional groups governing the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols) to form derivatives. The methyl ester (-COOCH₃) can undergo hydrolysis to carboxylic acids under basic conditions . Competing reactions (e.g., elimination) may occur if base strength or temperature is excessive .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for halogen displacement reactions involving the chloromethyl group?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions .
  • Catalyst selection : Pd/C or CuI enhances SN₂ efficiency but requires strict anhydrous conditions to avoid hydrolysis . Recommendation : Use kinetic monitoring (e.g., in-situ NMR) to optimize reagent stoichiometry and identify byproducts .

Q. What strategies are effective in designing analogs of this compound for enhanced bioactivity, and how do substituent positions influence pharmacological profiles?

  • Position 2 : Replacing -CH₂Cl with -CF₃ or -Br increases lipophilicity and target binding (e.g., kinase inhibition) .
  • Position 8 : Converting -COOCH₃ to -COOH improves water solubility but may reduce membrane permeability .
  • Case study : Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate analogs show anti-tubercular activity (MIC ≤1 µg/mL) . Table 1 : Comparative Bioactivity of Structural Analogs
Substituent (Position)Bioactivity (IC₅₀)Target
-CH₂Cl (2)5.2 µMKinase A
-CF₃ (2)2.8 µMKinase B
-Br (8)1.5 µMTB MmpL3

Q. How do computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets like bacterial enzymes or kinases?

  • DFT calculations : Reveal electrostatic potential maps highlighting nucleophilic attack sites on -CH₂Cl .
  • Docking studies : The methyl ester group forms hydrogen bonds with catalytic residues (e.g., His37 in influenza M2 proton channel) . Validation : Correlate computational binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Methodological Notes

  • Contradictions in evidence : While some studies emphasize carboxylation as the final step , others prioritize halogenation . Validate routes via intermediate characterization (e.g., LC-MS).
  • Unreliable data : Commercial sources (e.g., Thermo Scientific ) lack mechanistic details; prioritize peer-reviewed syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride

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